N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide
Beschreibung
N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide is a heterocyclic compound featuring a fused pyrido-triazolo-pyrimidine core. Key structural attributes include:
- Methyl groups at positions 2 and 8, which influence steric and electronic properties.
- A 2-methoxyacetamide side chain that enhances solubility and modulates target interactions.
Its synthesis typically involves multi-step condensation and cyclization reactions, with challenges in regioselectivity and yield optimization .
Eigenschaften
IUPAC Name |
N-(4,12-dimethyl-10-oxo-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-11-yl)-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N6O3/c1-7-4-10-9(5-14-13-15-8(2)16-19(10)13)12(21)18(7)17-11(20)6-22-3/h4-5H,6H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINOFUOCBZXKCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NC3=NC(=NN23)C)C(=O)N1NC(=O)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic routes for N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide generally involve multi-step synthesis processes:
Starting Materials: : The synthesis often begins with pyridine derivatives and involves constructing the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine core.
Reaction Conditions: : Key steps may include cyclization reactions under controlled temperature and pH, facilitated by catalysts or reagents such as Lewis acids.
Functional Group Modifications:
Analyse Chemischer Reaktionen
N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide undergoes various chemical reactions:
Oxidation: : The compound can be oxidized, particularly at positions susceptible to electrophilic attack, using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can occur, often targeting the carbonyl group, with reducing agents such as lithium aluminum hydride.
Substitution: : Functional groups can be substituted under appropriate conditions, for instance, halogenation with reagents like N-bromosuccinimide (NBS).
Major products from these reactions depend on the specific functional groups involved and the conditions under which the reactions are conducted.
Wissenschaftliche Forschungsanwendungen
This compound has a broad range of applications in scientific research:
Chemistry: : Its structure serves as a scaffold for developing new compounds with potential chemical properties.
Biology: : The compound’s interaction with biological systems can be studied for potential use in drug development.
Medicine: : It may have therapeutic applications due to its potential to interact with specific biological targets.
Industry: : The compound can be used as an intermediate in synthesizing other complex molecules for various industrial purposes.
Wirkmechanismus
The exact mechanism of action of N-(2,8-dimethyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)-2-methoxyacetamide involves its interaction with molecular targets:
Molecular Targets: : The compound may interact with enzymes or receptors within biological systems.
Pathways Involved: : These interactions can lead to modulation of specific biochemical pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
The following analysis compares the target compound with structurally related triazolo-pyrimidine derivatives, focusing on molecular features, biological activities, and pharmacokinetic properties.
Structural Differences and Functional Group Impact
Key Observations :
- The methoxyacetamide in the target compound provides superior aqueous solubility compared to ester-containing analogs (e.g., ’s benzoate ester) .
Key Observations :
- The target compound’s methoxyacetamide may offer broader target versatility (e.g., kinase vs. antimicrobial pathways) compared to analogs with rigid substituents (e.g., ’s pyridylmethyl group) .
- Methyl groups at positions 2 and 8 could reduce cytotoxicity risks associated with halogenated analogs (e.g., ’s chlorobenzyl) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
